molecular formula C19H28N2O2S B2529836 2-(3-Methoxyphenyl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1421516-22-4

2-(3-Methoxyphenyl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2529836
CAS No.: 1421516-22-4
M. Wt: 348.51
InChI Key: NJRVNAMDZPERLX-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features a methoxyphenyl group, a pyrrolidinylmethyl group, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazepane ring, followed by the introduction of the pyrrolidinylmethyl group and the methoxyphenyl group. Common reagents used in these reactions include thionyl chloride, pyrrolidine, and methoxybenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Methoxyphenyl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(3-Methoxyphenyl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone: can be compared with other thiazepane derivatives and compounds containing methoxyphenyl and pyrrolidinylmethyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-23-18-7-4-6-16(12-18)13-19(22)21-10-5-11-24-15-17(21)14-20-8-2-3-9-20/h4,6-7,12,17H,2-3,5,8-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRVNAMDZPERLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCCSCC2CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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